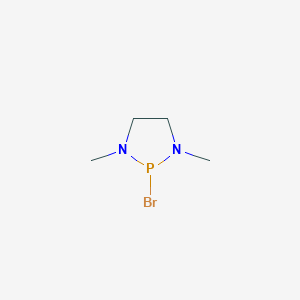
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom The presence of a bromine atom and two methyl groups further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaphospholidine with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent diazaphospholidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phosphine oxides or phosphonates.
Reduction: Formation of 1,3-dimethyl-1,3,2-diazaphospholidine.
Scientific Research Applications
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can coordinate with various metal ions, forming stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1,3,2-diazaphospholidine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine: Contains a phenyl group, which alters its chemical behavior and applications.
Uniqueness
2-Bromo-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex compounds and materials.
Properties
CAS No. |
64202-24-0 |
|---|---|
Molecular Formula |
C4H10BrN2P |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
2-bromo-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C4H10BrN2P/c1-6-3-4-7(2)8(6)5/h3-4H2,1-2H3 |
InChI Key |
GVLHQPPVSRWBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(P1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




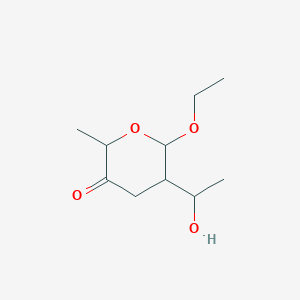
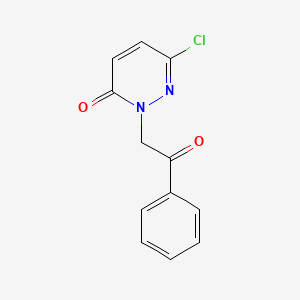

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
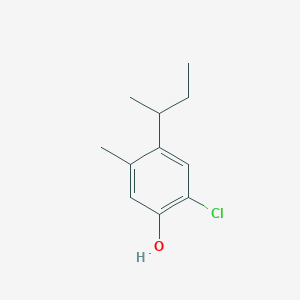
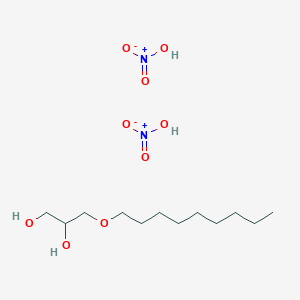
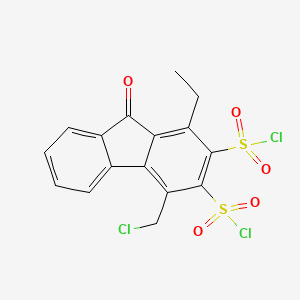
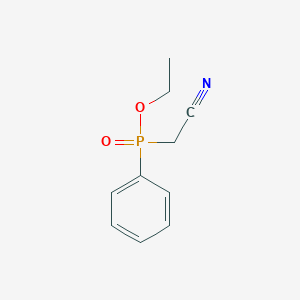

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
